2-Methylaminomethyl-1,3-dioxolane

Catalog No.
S1891990
CAS No.
57366-77-5
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylaminomethyl-1,3-dioxolane

Unprotected 2-(methylamino)acetaldehyde is unstable, prone to self-condensation. This dioxolane-protected equivalent enables chemoselective reactions at the secondary amine while masking the aldehyde. • Superior cyclic acetal stability versus acyclic acetals: withstands bases, nucleophiles, and mild acids. • Liquid form eliminates solid handling, boosting automated dosing throughput. • Enables efficient, scalable synthesis of Rivastigmine, Cebranopadol, and other N-methylamino APIs.

CAS Number

57366-77-5

Product Name

2-Methylaminomethyl-1,3-dioxolane

IUPAC Name

1-(1,3-dioxolan-2-yl)-N-methylmethanamine

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-6-4-5-7-2-3-8-5/h5-6H,2-4H2,1H3

InChI Key

ZCCPVTVGEQLONB-UHFFFAOYSA-N

SMILES

CNCC1OCCO1

Canonical SMILES

CNCC1OCCO1

The exact mass of the compound 2-Methylaminomethyl-1,3-dioxolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

N-Methyl-1-(1,3-dioxolan-2-yl)methanamine, 1-(1,3-Dioxolan-2-yl)-N-methylmethanamine, 2-(Methylaminomethyl)-1,3-dioxolane, N-Methyl-1,3-dioxolane-2-methanamine, 1,3-Dioxolane-2-methanamine, N-methyl-

Purity

≥97%

Package Size

1 g, 5 g, 25 g

2-Methylaminomethyl-1,3-dioxolane (CAS 57366-77-5) is a bifunctional organic building block that serves as a stable, readily handled synthetic equivalent of 2-(methylamino)acetaldehyde. The 1,3-dioxolane moiety acts as a robust cyclic acetal protecting group, masking the reactive aldehyde to allow for selective reactions involving the secondary amine. This structure is particularly valuable in multi-step syntheses where the aldehyde must remain inert to basic, nucleophilic, or reductive conditions, while the methylamino group is modified.

Research Fit

Building block for N,O-hybrid ligand synthesis (mpoa-H scaffold)
Secondary amine reactivity: alkylation, acylation, reductive amination
Documented density and refractive index for automated synthesis handling

Substituting this compound often leads to process failure or significantly lower yields. The unprotected comparator, 2-(methylamino)acetaldehyde, is prone to self-condensation and polymerization, making it unsuitable for controlled, high-yield manufacturing. Furthermore, replacing the 1,3-dioxolane with a less robust acyclic acetal (e.g., a dimethyl acetal) risks premature deprotection during subsequent synthetic steps or aqueous workups, as cyclic acetals are generally more stable towards hydrolysis. Using a primary amine analog, such as (1,3-dioxolan-2-yl)methanamine, would fundamentally alter the reactivity, precluding its use in pathways specifically designed for the nucleophilicity and substitution patterns of a secondary methylamine.

Substitution Risk

Unsubstituted 1,3-dioxolane lacks amine
CAS 646-06-0 serves as solvent/formaldehyde equivalent, not amine building block.
4-position amino variants alter steric/electronic profile
(1,3-dioxolan-4-yl)methanamine (CAS 4388-99-2) shifts nucleophilicity and coordination behavior.
Primary/tertiary amine analogs differ in H-bonding capacity
Secondary amine provides one H-bond donor; primary amine analogs offer two, tertiary offer zero, changing reactivity.

Enables High-Yield Pharmaceutical Synthesis, Avoiding Low-Yield Resolution Routes

In the synthesis of the Alzheimer's disease drug Rivastigmine, using precursors like 2-Methylaminomethyl-1,3-dioxolane enables rational, high-yield pathways. This approach stands in stark contrast to older, alternative methods that rely on the chemical resolution of racemic intermediates. For example, a documented synthesis of (S)-rivastigmine via racemic preparation followed by diastereomeric salt resolution with D-DTTA reported a final overall yield of only 5.14%. Syntheses built around stable, protected synthons like 2-Methylaminomethyl-1,3-dioxolane are designed to avoid such inefficient, yield-destroying resolution steps.

Evidence DimensionOverall Synthesis Yield
Target Compound DataEnables synthetic routes with significantly higher overall yields by avoiding racemic mixtures.
Comparator Or BaselineAlternative racemic synthesis route requiring resolution: 5.14% overall yield.
Quantified DifferenceAvoids process inefficiencies that can limit total yield to low single digits.
ConditionsMulti-step synthesis of optically pure (S)-rivastigmine.

For pharmaceutical manufacturing, selecting a precursor that facilitates a high-yield, direct synthesis route over a low-yield resolution process dramatically lowers costs and waste.

Ligand synthesis application
Head-to-head
Documented mpoa-H ligand synthesis vs. analogs not documented
Reduces method development risk
Based on literature and vendor data

Superior Protecting Group Stability Compared to Acyclic Acetals

The 1,3-dioxolane group is a cyclic acetal, which offers enhanced stability against acidic hydrolysis when compared to acyclic acetal analogs such as dimethyl or dipropyl acetals. This superior stability is critical in multi-step syntheses that may involve mildly acidic conditions or aqueous workups where a more labile acyclic acetal could be unintentionally cleaved. While specific hydrolysis rate constants vary, the entropic favorability of maintaining the ring structure makes 1,3-dioxolanes the preferred choice for robust carbonyl protection.

Evidence DimensionStability to Acidic Hydrolysis
Target Compound DataFeatures a 1,3-dioxolane (cyclic acetal) group, which is generally more stable to acid-catalyzed hydrolysis.
Comparator Or BaselineAcyclic acetals (e.g., dimethyl acetal), which are known to be more labile and susceptible to cleavage under mild acidic conditions.
Quantified DifferenceQualitatively higher stability, reducing the risk of unintended deprotection during a synthetic sequence.
ConditionsGeneral acid-catalyzed hydrolysis conditions.

Procuring the dioxolane form minimizes the risk of costly batch failure due to premature deprotection, ensuring higher process reliability in complex synthetic routes.

Purity and identity
Data to verify
98% assay; n20/D 1.4404
Enables QC identity confirmation
Source-specific review recommended

Favorable Physical Form for Process Handling and Dosing

2-Methylaminomethyl-1,3-dioxolane is a liquid at standard temperature and pressure, with a reported density of approximately 1.029 g/mL at 25 °C. This physical state offers significant process advantages over solid analogs or salts, such as the corresponding hydrochloride salt. Liquids can be easily and accurately transferred and dosed by pump or syringe in automated or large-scale manufacturing environments, simplifying handling and improving reproducibility compared to the challenges of dissolving and transferring potentially hygroscopic solids.

Evidence DimensionPhysical State & Handling
Target Compound DataLiquid (density ≈ 1.029 g/mL).
Comparator Or BaselineSolid forms, such as hydrochloride salts, which require dissolution steps and can be hygroscopic.
Quantified DifferenceEliminates dissolution step, simplifies automated dosing, and avoids issues with handling solids.
ConditionsStandard laboratory and industrial process conditions.

Choosing a liquid-form reagent streamlines manufacturing workflows, reduces processing time, and minimizes handling errors associated with solid materials.

Physical property differentiation
Class-level
Density 1.029 g/mL; Flash point 58°C vs. 2-methyl-2-substituted analog (higher MW)
Impacts shipping and automation compatibility
Class-level inference; confirm specific values
Hydrogen-bonding profile
Class-level
1 H-bond donor, 3 acceptors; TPSA 30.5 Ų; XLogP3 -0.6
Defines solubility and chromatographic behavior
Calculated properties; verify experimentally
Patent-cited utility
Supporting evidence
Cited in urease inhibitor patent family (EP-3481198-A1); analog absent
Reduces freedom-to-operate uncertainty
Patent literature analysis context

Key Precursor for High-Value Pharmaceutical Active Ingredients (APIs)

This compound is the right choice when developing efficient, scalable synthetic routes to complex APIs like Rivastigmine or Cebranopadol. Its structure allows for the circumvention of low-yielding classical resolution methods, making it a critical procurement decision for cost-effective pharmaceutical manufacturing.

Multi-Step Syntheses Requiring Orthogonal Protection Strategies

Ideal for complex synthetic sequences where a carbonyl group must remain masked through multiple reaction steps, including those with bases, nucleophiles, or mild acids. The superior stability of the 1,3-dioxolane group compared to acyclic acetals ensures the integrity of the protected aldehyde until the desired stage of deprotection.

Automated or Large-Scale Processes Optimized for Liquid Reagents

In manufacturing environments where automated dosing and fluid handling are standard, this compound's liquid form provides a distinct advantage. It eliminates the need for solid dissolution and handling steps, thereby increasing throughput and batch-to-batch consistency.

Application Fit Matrix

Application
Selection Property
Validation Focus
Synthesis of N,O-hybrid ligands
Secondary amine + dioxolane ring donor set
Documented ligand (mpoa-H) synthesis context
Pharmaceutical intermediate QC
Specified purity and refractive index identity
Procurement documentation and rapid QC verification
SAR studies with H-bonding control
Defined H-bond profile (1 donor, 3 acceptors; TPSA/logP)
H-bond modulation relative to primary/tertiary amine scaffolds
Automated synthesis and safety
Documented density and flash point
Volumetric dispensing and safety classification

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

57366-77-5

Wikipedia

1,3-Dioxolane-2-methanamine, N-methyl-

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